α-Lipoic Acid
α-Lipoic Acid
Alpha-Lipoic Acid is a naturally occurring micronutrient, synthesized in small amounts by plants and animals (including humans), with antioxidant and potential chemopreventive activities. Alpha-lipoic acid acts as a free radical scavenger and assists in repairing oxidative damage and regenerates endogenous antioxidants, including vitamins C and E and glutathione. This agent also promotes glutathione synthesis. In addition, alpha-lipoic acid exerts metal chelating capacities and functions as a cofactor in various mitochondrial enzyme complexes involved in the decarboxylation of alpha-keto acids.
Lipoic acid is a heterocyclic thia fatty acid comprising pentanoic acid with a 1,2-dithiolan-3-yl group at the 5-position. It has a role as a fundamental metabolite. It is a member of dithiolanes, a heterocyclic fatty acid and a thia fatty acid. It derives from an octanoic acid. It is a conjugate acid of a lipoate.
An octanoic acid bridged with two sulfurs so that it is sometimes also called a pentanoic acid in some naming schemes. It is biosynthesized by cleavage of LINOLEIC ACID and is a coenzyme of oxoglutarate dehydrogenase (KETOGLUTARATE DEHYDROGENASE COMPLEX). It is used in DIETARY SUPPLEMENTS.
Lipoic acid is a heterocyclic thia fatty acid comprising pentanoic acid with a 1,2-dithiolan-3-yl group at the 5-position. It has a role as a fundamental metabolite. It is a member of dithiolanes, a heterocyclic fatty acid and a thia fatty acid. It derives from an octanoic acid. It is a conjugate acid of a lipoate.
An octanoic acid bridged with two sulfurs so that it is sometimes also called a pentanoic acid in some naming schemes. It is biosynthesized by cleavage of LINOLEIC ACID and is a coenzyme of oxoglutarate dehydrogenase (KETOGLUTARATE DEHYDROGENASE COMPLEX). It is used in DIETARY SUPPLEMENTS.
Brand Name:
Vulcanchem
CAS No.:
1077-28-7
VCID:
VC0001680
InChI:
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)
SMILES:
C1CSSC1CCCCC(=O)O
Molecular Formula:
C8H14O2S2
Molecular Weight:
206.3 g/mol
α-Lipoic Acid
CAS No.: 1077-28-7
Inhibitors
VCID: VC0001680
Molecular Formula: C8H14O2S2
Molecular Weight: 206.3 g/mol
CAS No. | 1077-28-7 |
---|---|
Product Name | α-Lipoic Acid |
Molecular Formula | C8H14O2S2 |
Molecular Weight | 206.3 g/mol |
IUPAC Name | 5-(dithiolan-3-yl)pentanoic acid |
Standard InChI | InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10) |
Standard InChIKey | AGBQKNBQESQNJD-UHFFFAOYSA-N |
SMILES | C1CSSC1CCCCC(=O)O |
Canonical SMILES | C1CSSC1CCCCC(=O)O |
Appearance | Powder |
Colorform | Forms yellowish flakes |
Melting Point | 60.5 °C 47.5-48 °C |
Description | Alpha-Lipoic Acid is a naturally occurring micronutrient, synthesized in small amounts by plants and animals (including humans), with antioxidant and potential chemopreventive activities. Alpha-lipoic acid acts as a free radical scavenger and assists in repairing oxidative damage and regenerates endogenous antioxidants, including vitamins C and E and glutathione. This agent also promotes glutathione synthesis. In addition, alpha-lipoic acid exerts metal chelating capacities and functions as a cofactor in various mitochondrial enzyme complexes involved in the decarboxylation of alpha-keto acids. Lipoic acid is a heterocyclic thia fatty acid comprising pentanoic acid with a 1,2-dithiolan-3-yl group at the 5-position. It has a role as a fundamental metabolite. It is a member of dithiolanes, a heterocyclic fatty acid and a thia fatty acid. It derives from an octanoic acid. It is a conjugate acid of a lipoate. An octanoic acid bridged with two sulfurs so that it is sometimes also called a pentanoic acid in some naming schemes. It is biosynthesized by cleavage of LINOLEIC ACID and is a coenzyme of oxoglutarate dehydrogenase (KETOGLUTARATE DEHYDROGENASE COMPLEX). It is used in DIETARY SUPPLEMENTS. |
Solubility | Soluble in methanol, ethanol, diethyl ether and chloroform In water, 127 mg/L at 25 °C (est) |
Synonyms | Acid, alpha-Lipoic Alpha Lipogamma alpha Lipoic Acid Alpha Lipon Stada alpha Liponaure Heumann Alpha Liponsaure Sofotec alpha Liponsaure von ct Alpha Lippon AL alpha Vibolex Alpha-Lipogamma alpha-Lipoic Acid Alpha-Lipon Stada alpha-Liponaure Heumann Alpha-Liponsaure Sofotec alpha-Liponsaure von ct Alpha-Lippon AL alpha-Vibolex Alphaflam AlphaLipogamma AlphaLipon Stada alphaLiponaure Heumann AlphaLiponsaure Sofotec alphaLiponsaure von ct AlphaLippon AL alphaVibolex Azulipont biomo lipon biomo-lipon biomolipon duralipon espa lipon espa-lipon espalipon Fenint Injekt, Thiogamma Juthiac Lipoic Acid Liponsaure ratiopharm Liponsaure-ratiopharm Liponsaureratiopharm MTW Alphaliponsaure MTW-Alphaliponsaure MTWAlphaliponsaure Neurium Pleomix Alpha Pleomix Alpha N Pleomix-Alpha Pleomix-Alpha N PleomixAlpha PleomixAlpha N Thioctacid Thioctacide T Thioctic Acid Thiogamma Injekt Thiogamma oral Tromlipon Verla Lipon Verla-Lipon VerlaLipon |
Vapor Pressure | 9.49X10-1 mm Hg at 25 °C (est) |
Reference | [1]. Kate Petersen Shay, et al. Is α-lipoic acid a scavenger of reactive oxygen species in vivo? Evidence for its initiation of stress signaling pathways that promote endogenous antioxidant capacity. IUBMB Life , Volume 60, Issue 6, pages 362–367, June 2008 [2]. Antioxidant, et al. Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential. Molecular Nutrition & Food Research Volume 57, Issue 1, pages 114–125, January 2013 [3]. Ning-Ping Foo, et al. α-Lipoic acid inhibits liver fibrosis through the attenuation of ROS-triggered signaling in hepatic stellate cells activated by PDGF and TGF-β. Toxicology Volume 282, Issues 1–2, 28 March 2011, Pages 39–46 |
PubChem Compound | 864 |
Last Modified | Nov 12 2021 |
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